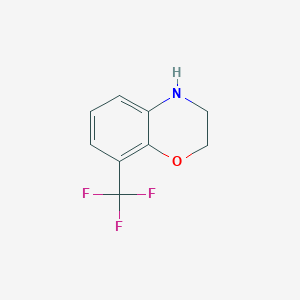

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Descripción general

Descripción

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound that features a trifluoromethyl group attached to a benzoxazine ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and functional properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a catalyst, such as copper or palladium, and may require specific solvents and temperatures to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial Activity

Research indicates that 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

1.2 Potassium Channel Activation

This compound has been identified as a potassium channel activating agent. Its derivatives have shown promise in treating conditions associated with smooth muscle spasms, such as angina pectoris and asthma. By modulating potassium channels, these compounds can help alleviate symptoms related to excessive muscle contraction .

1.3 Neuroprotective Effects

Recent studies have suggested that benzoxazine derivatives can protect against neurodegenerative disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for further research in neuroprotection and treatment of conditions like Alzheimer's disease .

Material Science Applications

2.1 Polymer Chemistry

this compound serves as a monomer in the synthesis of thermosetting resins. These resins are utilized in coatings and adhesives due to their excellent thermal stability and mechanical properties. The incorporation of trifluoromethyl groups enhances the hydrophobicity and chemical resistance of the resulting polymers .

2.2 Coatings and Adhesives

The compound's unique properties make it suitable for high-performance coatings that require durability and resistance to environmental factors. Studies have shown that coatings formulated with this benzoxazine exhibit superior adhesion and flexibility compared to traditional systems .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various methods have been developed to optimize yield and efficiency, including one-pot synthesis approaches that minimize steps and reduce waste .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound highlighted its effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth when treated with the compound, suggesting its potential as a new antibacterial agent in clinical settings.

Case Study 2: Polymer Development

Research focused on incorporating this compound into epoxy resins showed enhanced thermal stability and mechanical strength compared to conventional formulations. The study concluded that these modified resins could be utilized in aerospace applications where high performance is critical.

Mecanismo De Acción

The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds or hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of protein function, which is valuable in drug development and biological research .

Comparación Con Compuestos Similares

Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.

Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that improves its efficacy and stability.

Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group that increases its potency.

Uniqueness: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific benzoxazine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .

Actividad Biológica

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.16 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity.

Antagonistic Activity

Research has shown that derivatives of 3,4-dihydro-2H-1,4-benzoxazine exhibit notable antagonistic activity at serotonin receptors. A study evaluated a series of derivatives for their ability to antagonize the serotonin-3 (5HT3) receptor. The introduction of substituents at the 2 position of the benzoxazine ring enhanced antagonistic activities, with specific compounds demonstrating high affinity (Ki = 0.019 nM) for the receptor .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of benzoxazine derivatives. Compounds in this class have demonstrated efficacy in reducing inflammation in various animal models. The mechanism appears to involve modulation of inflammatory pathways, although specific pathways for this compound have yet to be fully elucidated.

Antimicrobial Properties

The biological activity of benzoxazines extends to antimicrobial effects. Studies indicate that certain derivatives possess antibacterial and antifungal properties. The structure-activity relationship suggests that modifications to the benzoxazine core can enhance these effects, making them promising candidates for developing new antimicrobial agents .

Case Studies

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Receptor Binding : The compound's ability to bind to serotonin receptors modulates neurotransmitter activity, which is crucial in managing conditions such as anxiety and nausea.

- Inflammatory Pathway Modulation : It appears to inhibit key enzymes involved in inflammatory processes, although further research is needed to confirm specific targets.

- Antimicrobial Action : The exact mechanism remains under investigation; however, it is hypothesized that structural modifications enhance membrane permeability or disrupt bacterial cell wall synthesis.

Propiedades

IUPAC Name |

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPMHIXFAJFZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585701 | |

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-08-7 | |

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.